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molecular formula C9H8FNO5 B3041533 Methyl 2-fluoro-4-methoxy-5-nitrobenzoate CAS No. 313533-91-4

Methyl 2-fluoro-4-methoxy-5-nitrobenzoate

Cat. No. B3041533
M. Wt: 229.16 g/mol
InChI Key: DVRXJAVRVBKYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06972287B1

Procedure details

A mixture of sodium metal (1.27 g, 0.055 mol) and MeOH (250 mL) was stirred at 0° C. for 10 minutes. This solution was added to a solution of 2-fluoro-5-nitrobenzoic acid methyl ester (10.0 g, 0.046 mol) in MeOH (250 mL), and the mixture was stirred for 20 minutes at 0° C. to 5° C. The reaction mixture was then allowed to warm to room temperature and stir for 2 hours. The mixture was then filtered to give an off-white precipitate. Recrystallization with CHCl3 (70 ml) yielded an off-white crystalline solid, 1.825 g (0.008 mol, 17%) of the title compound.
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:6]=1[F:14].[CH3:16][OH:17]>>[CH3:2][O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:17][CH3:16])=[CH:7][C:6]=1[F:14] |^1:0|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])F)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes at 0° C. to 5° C
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to give an off-white precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallization with CHCl3 (70 ml)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])OC)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.008 mol
AMOUNT: MASS 1.825 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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